(2,5-dioxopyrrolidin-1-yl) (4R)-4-[(3R,5R,10S,13R,17S)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate
Overview
Description
Lithocholyl-N-hydroxysuccinimide is a bioactive chemical.
Scientific Research Applications
Synthesis and Characterization
- Compounds derived from sodium deoxycholate, including triorganotin(IV) derivatives, have been synthesized and characterized, showing antimicrobial and antitumor activities. These compounds exhibit promising antifungal and anticancer activities, suggesting potential applications in developing new antimycotic drugs and cancer treatment agents (Shaheen, Ali, Rosario, & Shah, 2014).
Biological Activity
- Novel compounds isolated from plants, such as dihydropyrrole derivatives, demonstrate significant antifungal activity against various fungal species. This suggests potential for the development of new antimycotic drugs, highlighting the importance of natural and synthetic compounds in discovering new therapeutic agents (Dabur, Chhillar, Yadav, Kamal, Gupta, & Sharma, 2005).
Structural Insights and Applications
- The synthesis and structural elucidation of specific compounds, such as those derived from chenodeoxycholic acid, demonstrate the complexity and potential of chemical synthesis in creating molecules with desired properties and functionalities. These synthetic strategies and characterizations are crucial for advancing pharmaceutical sciences and materials chemistry (Turkyilmaz & Genç, 2014).
Drug Development and Anticancer Research
- Organotin(IV) complexes, synthesized from specific ligands, have been studied for their cytotoxicity against various human tumor cell lines. The findings suggest that such compounds could be potential anticancer drugs, highlighting the role of complex chemical synthesis in drug discovery and development (Basu Baul, Basu, Vos, & Linden, 2009).
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) (4R)-4-[(3R,5R,10S,13R,17S)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H43NO5/c1-17(4-11-26(33)34-29-24(31)9-10-25(29)32)21-7-8-22-20-6-5-18-16-19(30)12-14-27(18,2)23(20)13-15-28(21,22)3/h17-23,30H,4-16H2,1-3H3/t17-,18-,19-,20?,21+,22?,23?,27+,28-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPZMMBWYMYQGDF-FSLOTICMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)ON1C(=O)CCC1=O)C2CCC3C2(CCC4C3CCC5C4(CCC(C5)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)ON1C(=O)CCC1=O)[C@@H]2CCC3[C@@]2(CCC4C3CC[C@H]5[C@@]4(CC[C@H](C5)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H43NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20908872 | |
Record name | 1-[(3-Hydroxy-24-oxocholan-24-yl)oxy]pyrrolidine-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20908872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
473.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104211-94-1 | |
Record name | Lithocholyl-N-hydroxysuccinimide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104211941 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-[(3-Hydroxy-24-oxocholan-24-yl)oxy]pyrrolidine-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20908872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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